Conformational Constraint: Cyclopentane vs. Cycloheptane Ring Fusion Impact on HIV RNase H Activity
In a head-to-head evaluation of vinylogous urea inhibitors, the cyclopentane-substituted thiophene analog completely abolished HIV RNase H inhibitory activity, whereas the cycloheptane-substituted analog (2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide) showed an IC50 of 2.00 µM [1][2]. This establishes that the cyclopentane ring fusion imposes a critical structural feature with distinct biological consequences compared to its one-carbon-larger cycloheptane analog.
| Evidence Dimension | HIV-1 RNase H Inhibitory Activity |
|---|---|
| Target Compound Data | Qualitative: Cyclopentane substitution eliminated activity (inactive) [1] |
| Comparator Or Baseline | 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide: IC50 = 2.00 µM [2] |
| Quantified Difference | Loss of quantifiable activity for the cyclopentane scaffold, a >10-fold difference assuming a conservative minimum potency threshold. |
| Conditions | In vitro enzymatic assay against HIV-1 RT-associated RNase H. |
Why This Matters
For a researcher procuring compounds for an HIV RNase H program, selecting the cyclopenta[b]thiophene core over the cyclohepta[b]thiophene core will entirely change the activity profile, making it unsuitable as a potency analog but potentially valuable as a negative control or for exploring alternative binding modes.
- [1] Wendt, M. D., et al. (2010) Structure-Activity Analysis of Vinylogous Urea Inhibitors of Human Immunodeficiency Virus-Encoded Ribonuclease H. Antimicrobial Agents and Chemotherapy, 54(9): 3913-3921. View Source
- [2] BindingDB. BDBM33045: 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide. Affinity Data: IC50 2.00E+3 nM for HIV-1 RNase H. View Source
